"2,4-Dichloro-5-(trifluoromethoxy)aniline" properties
"2,4-Dichloro-5-(trifluoromethoxy)aniline" properties
An In-Depth Technical Guide to 2,4-Dichloro-5-(trifluoromethoxy)aniline
Introduction
2,4-Dichloro-5-(trifluoromethoxy)aniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules. Belonging to the class of substituted anilines, its unique substitution pattern—featuring two chlorine atoms and a trifluoromethoxy group—imparts specific chemical properties that are highly sought after in the fields of medicinal chemistry and agrochemical development. The presence of the trifluoromethoxy (-OCF3) group, in particular, is a key feature. It is a strong electron-withdrawing group and a bioisostere of other functionalities, often used to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers and professionals in chemical and pharmaceutical development.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of 2,4-Dichloro-5-(trifluoromethoxy)aniline are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1598-42-1 | [3][4][5][6] |
| Molecular Formula | C₇H₄Cl₂F₃NO | [3][4][6] |
| Molecular Weight | 246.01 g/mol | [3][4] |
| Predicted Boiling Point | 246.6 ± 35.0 °C | [3][4] |
| Predicted Density | 1.576 ± 0.06 g/cm³ | [3][4] |
| Predicted pKa | 0.78 ± 0.10 | [4] |
| Predicted LogP | 4.055 | [4] |
| Storage Conditions | Room temperature, under inert atmosphere, sealed in dry, dark place | [3][4] |
Synthesis and Mechanism
The most common and industrially feasible synthesis of substituted anilines involves the reduction of the corresponding nitroarene. This well-established transformation is efficient and utilizes readily available starting materials.
Synthetic Pathway: The primary route to 2,4-Dichloro-5-(trifluoromethoxy)aniline involves the chemical reduction of its nitro precursor, 3-nitro-4,6-dichloro-trifluoromethoxybenzene.[4] This reaction is typically carried out using a metal catalyst in an acidic medium, such as iron powder with hydrochloric acid or tin(II) chloride. The iron/HCl system is often preferred for its cost-effectiveness and high yield.
Causality of Experimental Choice: The choice of iron in acidic conditions is a classic Béchamp reduction. Iron metal acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III), while the nitro group is reduced to the primary amine. The acidic environment is crucial for protonating the nitro group's oxygen atoms, facilitating their removal as water molecules during the multi-step reduction process.
Caption: Synthetic route for 2,4-Dichloro-5-(trifluoromethoxy)aniline.
Chemical Reactivity and Key Reactions
The reactivity of 2,4-Dichloro-5-(trifluoromethoxy)aniline is governed by the interplay between the nucleophilic amino group and the heavily substituted, electron-deficient aromatic ring.
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Amino Group Reactivity: The primary amine (-NH₂) is a versatile functional handle. It can readily undergo N-acylation to form amides, N-alkylation, and diazotization. Diazotization, in particular, transforms the amine into an excellent leaving group (N₂), enabling a wide range of Sandmeyer and related reactions to introduce functionalities like -CN, -OH, -Br, and -I onto the aromatic ring.
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Aromatic Ring Reactivity: The combined electron-withdrawing effects of the two chlorine atoms and the trifluoromethoxy group strongly deactivate the benzene ring towards electrophilic aromatic substitution. This deactivation makes reactions like nitration or Friedel-Crafts alkylation challenging and directs any potential substitution to the position ortho to the amine group.
A key application of this compound is its use as a nucleophile in the synthesis of more complex heterocyclic structures, which are prevalent in many pharmaceutical agents.
Caption: Key reaction pathways for the target aniline.
Applications in Research and Development
The unique electronic and steric properties of 2,4-Dichloro-5-(trifluoromethoxy)aniline make it a valuable intermediate in several areas of chemical R&D.
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Pharmaceutical Development: The trifluoromethoxy group is known to significantly enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes and increase its bioavailability.[1][7] Furthermore, the high strength of C-F bonds makes the -OCF₃ group resistant to metabolic degradation, a crucial attribute for designing long-acting drug candidates.[1] This aniline is therefore used in the synthesis of novel therapeutic agents, where these properties are leveraged to optimize drug-like characteristics.[2][7]
-
Agrochemical Synthesis: In agrochemicals, metabolic stability and appropriate lipophilicity are key to developing effective and persistent herbicides, fungicides, and insecticides.[7] Substituted anilines are foundational components of many active ingredients. For instance, structurally related compounds like 2,6-dichloro-4-(trifluoromethyl)aniline are known intermediates for insecticides such as Fipronil.[8][9] 2,4-Dichloro-5-(trifluoromethoxy)aniline serves a similar role as a precursor to next-generation crop protection agents.
Experimental Protocol: Synthesis of N-(2,4-dichloro-5-(trifluoromethoxy)phenyl)acetamide
This protocol details a standard N-acetylation reaction, a fundamental transformation demonstrating the utility of 2,4-Dichloro-5-(trifluoromethoxy)aniline as a synthetic intermediate.
Objective: To synthesize the acetylated derivative of the title compound, showcasing a common amide bond formation reaction.
Materials:
-
2,4-Dichloro-5-(trifluoromethoxy)aniline (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-Dichloro-5-(trifluoromethoxy)aniline in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine dropwise. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.
-
Acylation: While maintaining the temperature at 0 °C, add acetyl chloride dropwise to the stirred solution. The formation of a precipitate (triethylamine hydrochloride) may be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid), water, and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N-(2,4-dichloro-5-(trifluoromethoxy)phenyl)acetamide.
Caption: Workflow for N-acetylation of the target aniline.
Safety and Handling
As with all halogenated aromatic amines, 2,4-Dichloro-5-(trifluoromethoxy)aniline must be handled with appropriate care in a well-ventilated chemical fume hood.
-
Hazard Identification: While specific GHS classifications for this exact compound are not universally listed, structurally similar chemicals are classified as hazardous. For example, related dichlorinated anilines are often labeled with pictograms for being harmful/irritant (GHS07), corrosive (GHS05), and hazardous to the aquatic environment (GHS09).
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Avoid inhalation of dust, fumes, or vapors.[11]
-
Prevent contact with skin and eyes.[8] In case of contact, rinse immediately and thoroughly with water.[10]
-
Do not eat, drink, or smoke when using this product.
-
Store in a tightly closed container in a dry, well-ventilated area away from incompatible materials.
-
Conclusion
2,4-Dichloro-5-(trifluoromethoxy)aniline is a specialized chemical intermediate whose value lies in the unique combination of its functional groups. The trifluoromethoxy moiety, in particular, provides a strategic advantage for medicinal chemists and agrochemical designers seeking to enhance the pharmacokinetic and metabolic profiles of new active ingredients. Its well-defined reactivity allows for its incorporation into a wide array of molecular scaffolds, making it a cornerstone building block for innovation in both pharmaceutical and agricultural sciences.
References
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AOBChem. 2,4-Dichloro-5-(trifluoromethyl)aniline | 320-53-6. [Link]
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LookChem. 2,4-Dichloro-5-(trifluoromethoxy)aniline. [Link]
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ChemUniverse. 2,4-DICHLORO-5-(TRIFLUOROMETHOXY)ANILINE [P50685]. [Link]
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Gujarat Fluorochemicals Limited. GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE. [Link]
-
CPAchem Ltd. Safety data sheet: 4-(Trifluoromethyl)aniline. [Link]
-
Gujarat Fluorochemicals Limited. SAFETY DATA SHEET: 2,6-Dichloro-4-(trifluoromethyl)aniline. [Link]
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Chem-Impex. 2,6-Dichloro-4-(trifluoromethoxy)aniline. [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Quick Company. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. [Link]
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PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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